4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol 4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18218360
InChI: InChI=1S/C13H18O4/c1-9(14)3-4-10-7-11(15-2)13-12(8-10)16-5-6-17-13/h7-9,14H,3-6H2,1-2H3
SMILES:
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol

CAS No.:

Cat. No.: VC18218360

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol -

Specification

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name 4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)butan-2-ol
Standard InChI InChI=1S/C13H18O4/c1-9(14)3-4-10-7-11(15-2)13-12(8-10)16-5-6-17-13/h7-9,14H,3-6H2,1-2H3
Standard InChI Key NRBHSZWIKBSPAP-UHFFFAOYSA-N
Canonical SMILES CC(CCC1=CC2=C(C(=C1)OC)OCCO2)O

Introduction

Chemical Identity and Structural Features

Table 1: Key Identifiers of 4-(8-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)butan-2-ol

PropertyValue
CAS Number1495626-45-3
Molecular FormulaC13H18O4\text{C}_{13}\text{H}_{18}\text{O}_{4}
Molecular Weight238.28 g/mol
Purity≥97%
Storage ConditionsCool, dry environment

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols for this compound are proprietary, its structure suggests a multi-step pathway involving:

  • Dihydroxylation and Cyclization: Formation of the benzo dioxin core via oxidative coupling of catechol derivatives.

  • Methoxy Group Introduction: Electrophilic substitution or Ullmann-type coupling to install the methoxy group at the 8-position.

  • Side-Chain Attachment: Grignard or nucleophilic alkylation to link the butan-2-ol chain to the aromatic system .

Industrial Production

Suppliers such as AKSci synthesize the compound under Good Manufacturing Practice (GMP) conditions, ensuring a minimum purity of 97%. Batch-to-batch consistency is maintained through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) validation .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by its hydroxyl and ether functional groups:

  • Hydroxyl Group: Prone to oxidation, necessitating inert atmosphere storage.

  • Ether Linkages: Provide resistance to hydrolysis under neutral conditions.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)1.8 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ether, hydroxyl, methoxy)
Rotatable Bonds5

Research Applications

Pharmaceutical Intermediate

The benzo dioxin scaffold is prevalent in drug discovery due to its bioavailability and metabolic stability. This compound serves as a precursor for:

  • Antidepressants: Analogous to nefazodone, which features a similar dioxane ring.

  • Antimicrobial Agents: Functionalization of the hydroxyl group enables derivatization into quinolone-like structures .

Materials Science

In polymer chemistry, the compound’s rigid aromatic core and hydroxyl group facilitate its use in:

  • Epoxy Resins: As a cross-linking agent.

  • Liquid Crystals: Modifying mesophase behavior through hydrogen bonding.

Future Directions

Further studies should explore:

  • Catalytic Asymmetric Synthesis: To produce enantiomerically pure forms for chiral drug development.

  • Structure-Activity Relationships (SAR): Modifying the butanol chain to enhance bioactivity.

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